2-(Pyridin-2-yl)phenol 2-(Pyridin-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 33421-36-2
VCID: VC3030610
InChI: InChI=1S/C11H9NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8,13H
SMILES: C1=CC=C(C(=C1)C2=CC=CC=N2)O
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol

2-(Pyridin-2-yl)phenol

CAS No.: 33421-36-2

Cat. No.: VC3030610

Molecular Formula: C11H9NO

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-2-yl)phenol - 33421-36-2

Specification

CAS No. 33421-36-2
Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
IUPAC Name 2-pyridin-2-ylphenol
Standard InChI InChI=1S/C11H9NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8,13H
Standard InChI Key HPDNGBIRSIWOST-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC=CC=N2)O
Canonical SMILES C1=CC=C(C(=C1)C2=CC=CC=N2)O

Introduction

Structural Characteristics and Basic Properties

2-(Pyridin-2-yl)phenol is an organic compound consisting of a phenol ring directly attached to a pyridine ring at the ortho position. The molecule's chemical formula is C₁₁H₉NO with a molecular weight of 171.2 g/mol . This compound is characterized by a hydroxyl group on the phenol ring that can participate in hydrogen bonding with the nitrogen atom of the adjacent pyridine ring, creating a unique electronic environment that influences its reactivity and coordination properties.

Identification and Nomenclature

The compound is registered with CAS number 33421-36-2 and is known by several synonyms in the chemical literature, which helps in cross-referencing research studies and commercial sources . These alternate names reflect different conventions for describing its structure.

Table 1: Identification Parameters of 2-(Pyridin-2-yl)phenol

ParameterInformation
CAS Number33421-36-2
Molecular FormulaC₁₁H₉NO
Molecular Weight171.2 g/mol
Synonyms2-(2-pyridyl)phenol; 2-(2-Hydroxyphenyl)pyridine; 2-pyridin-2-ylphenol; 2-(pyridine-2-yl)phenol; Phenol, 2-(2-pyridinyl)-
SMILES NotationOC(C=CC=C1)=C1C2=CC=CC=N2
InChI1S/C11H9NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10

Physical Properties

The physical state and properties of 2-(Pyridin-2-yl)phenol are critical to understanding its behavior in various chemical environments and applications. The compound appears as a solid at standard conditions with specific melting and boiling points that facilitate its handling and purification in laboratory settings.

Table 2: Physical Properties of 2-(Pyridin-2-yl)phenol

PropertyValueConditions
Physical FormSolidStandard conditions
Melting Point56-57 °CAtmospheric pressure
Boiling Point135-145 °C2 Torr pressure
Density1.169 g/cm³Room temperature
Recommended StorageInert atmosphereRoom temperature
pK₁4.19+1 charge, at 20°C
pK₂10.64At 20°C

The compound exhibits acid-base properties with two distinct pK values, indicating its ability to function as both a proton donor and acceptor in solution . This amphiprotic nature contributes to its versatility in chemical reactions and coordination chemistry.

Synthesis Methodologies

Multiple synthetic routes have been developed to produce 2-(Pyridin-2-yl)phenol, each with varying yields, reaction conditions, and sustainability profiles. These methods predominantly involve C-H activation and hydroxylation reactions of precursor compounds.

Transition Metal-Catalyzed Oxidative Hydroxylation

Transition metal catalysis has proven particularly effective for the selective hydroxylation of 2-phenylpyridine to produce 2-(Pyridin-2-yl)phenol. Various catalytic systems have been reported with different oxidants, providing options for diverse laboratory conditions and scale-up requirements.

Table 3: Comparison of Synthetic Methods for 2-(Pyridin-2-yl)phenol

Catalyst SystemOxidantSolventTemperatureReaction TimeYieldReference
Ru(MesCO₂)(4,4'-dibromobipyridine)(p-cymene)Oxone1,2-dichloro-ethane140°C8h75%
Cu(OAc)₂O₂/H₂OAcetonitrile130°C36h67%
Cu(OAc)₂¹⁸O-labeled H₂OAcetonitrile130°C36h30%
CuF₂O₂/H₂ODMSO130°C24h22%
PdCl₂tert-butylhydroperoxideChlorobenzene140°C24hNot specified
Pd/C-ethylene systemNot specifiedNot specifiedNot specifiedNot specifiedNot specified
ParameterInformation
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Hazard ClassesAcute Toxicity, Category 4
Eye Irritation, Category 2
Precautionary StatementsP271 (Use only outdoors or in a well-ventilated area)
P260 (Do not breathe dust/fume/gas/mist/vapors/spray)
P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Applications and Research Developments

2-(Pyridin-2-yl)phenol has garnered attention in various research areas due to its versatile structure and reactivity, particularly its ability to form intramolecular hydrogen bonds and coordinate with metal centers.

Coordination Chemistry and Metal Complexes

The compound serves as an effective bidentate ligand in coordination chemistry, capable of binding to metal centers through both the pyridine nitrogen and the phenolic oxygen after deprotonation. This coordination mode creates stable five-membered chelate rings with various transition metals, resulting in complexes with applications in catalysis and materials science.

Excited-State Intramolecular Proton Transfer (ESIPT) Studies

2-(Pyridin-2-yl)phenol and its derivatives have been studied for their photophysical properties, particularly in the context of ESIPT phenomena. Research indicates that the intramolecular hydrogen bond between the phenolic hydroxyl group and the pyridine nitrogen can facilitate proton transfer upon photoexcitation, leading to interesting luminescence behaviors .

For example, related compounds such as 4-(2-hydroxyphenyl)-2-(pyridin-2-yl)-1H-imidazoles have shown ESIPT capabilities with distinct emission profiles depending on the number of proton transfer sites in the molecule . These properties make such compounds potentially valuable in applications like fluorescent sensors, optical switches, and organic light-emitting materials.

Synthetic Building Block

As a versatile synthetic intermediate, 2-(Pyridin-2-yl)phenol serves as a precursor for more complex molecules with applications in pharmaceutical development, agrochemicals, and functional materials. The hydroxyl group provides a reactive handle for further functionalization through various transformations such as alkylation, acylation, and cross-coupling reactions.

Recent Research Advances

Recent studies have expanded the understanding and utility of 2-(Pyridin-2-yl)phenol and related compounds, opening new avenues for applications in various fields.

Novel Synthetic Approaches

A significant advancement in the synthesis of 2-(pyridin-2-yl)phenols was reported in 2024, involving a Pd/C-ethylene catalytic system. This method allows for the preparation of both 2-(pyridin-2-yl)phenols and 2-(pyridin-2-yl)anilines from the same starting material, 2-(pyridin-2-yl)cyclohexan-1-ones, which can be easily synthesized from substituted pyridine N-oxide and cyclohexanones . This approach offers valuable flexibility in the synthesis of heterocyclic compounds.

Derivatization and Structural Modifications

Research has also focused on the development of modified structures based on the 2-(pyridin-2-yl)phenol scaffold. For instance, the synthesis of 2-{[(pyridin-2-yl)amino]methyl}phenol represents an interesting structural variant where the direct bond between the phenol and pyridine rings is replaced by an aminomethyl bridge . This modification changes the electronic properties and hydrogen bonding capabilities of the molecule.

In this derivative, the phenol oxygen acts as a hydrogen bond donor to the pyridine nitrogen, forming an eight-membered ring rather than the six-membered ring observed in 2-(pyridin-2-yl)phenol. Additionally, the amino nitrogen serves as a hydrogen bond donor to the phenol oxygen of adjacent molecules, creating helical chain structures in the solid state . These supramolecular arrangements highlight the potential of such compounds in crystal engineering and materials design.

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